REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10]1>C(OCC)C>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([C:9]2([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed 250 mL round bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice/acetone bath under nitrogen
|
Type
|
ADDITION
|
Details
|
n-BuLi (1.05 g, 16.4 mmol, 6.6 mL of a 2.5 M solution in hexanes) was added via syringe
|
Type
|
CUSTOM
|
Details
|
before being quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3
|
Type
|
WASH
|
Details
|
The NaHCO3 wash
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous layers were extracted with additional EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash silica gel chromatography (hexanes:EtOAc; 2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |